1-Ethanol, 2-(butylsulfinyl)-
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Overview
Description
1-Ethanol, 2-(butylsulfinyl)- is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to an ethyl chain, which is further substituted with a butylsulfinyl group
Preparation Methods
The synthesis of 1-Ethanol, 2-(butylsulfinyl)- typically involves the reaction of butylsulfinyl chloride with ethanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran, and the mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1-Ethanol, 2-(butylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Ethanol, 2-(butylsulfinyl)- has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and sulfoxides. It serves as a model substrate for investigating the mechanisms of these reactions.
Medicine: Potential applications in drug development, particularly in the design of molecules with specific pharmacological properties. The sulfinyl group can impart unique biological activities to the compound.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethanol, 2-(butylsulfinyl)- involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfinyl group can undergo redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-Ethanol, 2-(butylsulfinyl)- include other alcohols and sulfoxides, such as:
2-Propanol, 2-(butylsulfinyl)-: Similar structure but with a propyl chain instead of an ethyl chain.
1-Butanol, 2-(butylsulfinyl)-: Features a butyl chain instead of an ethyl chain.
2-Ethanol, 2-(methylsulfinyl)-: Contains a methylsulfinyl group instead of a butylsulfinyl group.
The uniqueness of 1-Ethanol, 2-(butylsulfinyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-butylsulfinylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2S/c1-2-3-5-9(8)6-4-7/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMLEZOLLYVQCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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